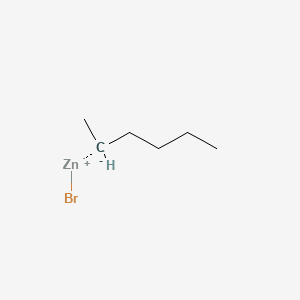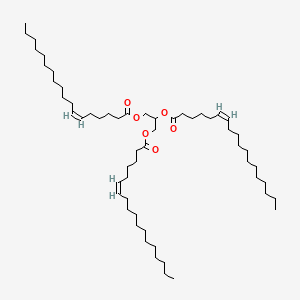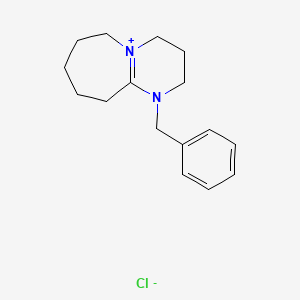
1-Methylpentylzinc bromide
説明
1-Methylpentylzinc bromide is a chemical compound that falls under the category of organozinc compounds. It is commonly used in laboratory chemicals .
Molecular Structure Analysis
The molecular formula of 1-Methylpentylzinc bromide is C6H13BrZn . The InChI code for this compound is 1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q;;+1/p-1 .
Physical And Chemical Properties Analysis
1-Methylpentylzinc bromide is a liquid with a yellow to brown to black appearance . It has a molecular weight of 230.46 g/mol . The storage temperature for this compound is between 2-8°C .
科学的研究の応用
Overview of Methyl Bromide Research
Methyl bromide, while not directly 1-Methylpentylzinc bromide, has been a widely used fumigant for both pre-plant and post-harvest pest and pathogen control in agriculture. Due to its ozone-depleting properties, research has focused on finding alternatives and understanding its impact on health and the environment.
Alternatives to Methyl Bromide
- Research on Alternatives : The US Department of Agriculture-Agricultural Research Service initiated a national research program to develop alternatives to methyl bromide, focusing on crops like strawberry, pepper, tomato, and in ornamental and cut flower cropping systems (Schneider et al., 2003).
- Integrated Pest Management : Fields and White (2002) explored physical control methods and fumigant replacements like phosphine, sulfuryl fluoride, and carbonyl sulfide as alternatives to methyl bromide for controlling insects, nematodes, and microbes (Fields & White, 2002).
Health and Environmental Impact
- Impact on Fumigators : A study by Park et al. (2020) found that occupational exposure to methyl bromide negatively affected the health of workers, as indicated by changes in EEG indices and urinary bromide ion levels (Park et al., 2020).
- Neurobehavioral Effects : Anger et al. (1981) evaluated the neurobehavioral effects of chronic and subchronic exposure to methyl bromide, observing significant reductions in eyeblink responses and nerve conduction velocity in rabbits (Anger et al., 1981).
- Birth Outcomes Near Agricultural Use : A study by Gemmill et al. (2013) found that high use of methyl bromide near residential areas during the second trimester of pregnancy was negatively associated with birth weight, length, and head circumference (Gemmill et al., 2013).
Safety And Hazards
1-Methylpentylzinc bromide is considered hazardous. It is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It may cause drowsiness or dizziness, and it is harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .
特性
IUPAC Name |
bromozinc(1+);hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKRKNQBLNDDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexylzinc bromide 0.5 M in Tetrahydrofuran | |
CAS RN |
312693-13-3 | |
| Record name | 312693-13-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid](/img/structure/B1588139.png)





![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)



